
Di-fluoro ethylene carbonate
概要
説明
Di-fluoro ethylene carbonate (DFEC) is a fluorinated carbonate ester with a unique chemical structure . It is a colorless liquid with a sweet odor. It is an ester of ethylene carbonate and is soluble in polar solvents such as water, ethanol, and methanol. It has a molecular weight of 124.04 g/mol .
Synthesis Analysis
DFEC can be synthesized by a variety of methods. One method involves the reaction of ethylene carbonate with hydrogen fluoride. Another method involves the reaction of bis (2,2,2-trifluoroethyl) carbonate with ethylene oxide. A specific synthesis process involves a chlorination reaction followed by a fluorination reaction .Molecular Structure Analysis
The molecular formula of DFEC is C3H2F2O3 . The presence of fluorine atoms in its molecular structure significantly modifies the compound’s physical and chemical properties . These atoms influence its polarity, solubility, and reactivity with other substances .Chemical Reactions Analysis
DFEC operates through a unique mechanism that capitalizes on its distinct molecular structure . The presence of fluorine atoms in its structure significantly modifies the compound’s physical and chemical properties, influencing its polarity, solubility, and reactivity with other substances .Physical And Chemical Properties Analysis
DFEC is a colorless liquid with a sweet odor. It has a boiling point of 233.8±30.0 °C and a density of 1.52±0.1 g/cm3 . It is soluble in polar solvents such as water, ethanol, and methanol.科学的研究の応用
Electrolyte Additive in Lithium-Ion Batteries : FEC has been found to improve the electrolyte decomposition during lithiation processes, thereby enhancing the performance and longevity of lithium-ion batteries. This is particularly evident in batteries with graphite anodes, where FEC reduces electrolyte decomposition and contributes to long cycle life (McMillan et al., 1999).
Formation of Solid Electrolyte Interphase (SEI) : FEC is crucial in forming a solid electrolyte interphase on silicon anodes in lithium-ion batteries. This SEI is critical for the battery's electrochemical performance, as it ensures stability and efficiency. Research has shown that the SEI formed with FEC is more stable and enhances battery performance (Jin et al., 2017).
Ion-Conductive Properties in Polymer Electrolytes : FEC-based electrolytes demonstrate remarkable ion-conductive properties, which are beneficial for applications in all-solid-state batteries. This includes high Li-ion transference numbers and enhanced conductivity, making FEC a promising component in advanced battery technologies (Tominaga & Yamazaki, 2014).
Stabilization of High-Voltage Cathodes and Anodes : FEC is instrumental in stabilizing both cathode and anode materials in high-voltage lithium-ion batteries. It helps in maintaining capacity and ensuring safety features of the battery under high-voltage conditions, proving its versatility and importance in advanced battery systems (Lin & Zhao, 2020).
Enhancing Electrochemical Performance of Anodes : FEC also plays a significant role in improving the cycling performance and capacity retention of silicon nanoparticle anodes in batteries. This enhancement is attributed to the formation of a robust SEI layer that is facilitated by FEC (Nguyen & Lucht, 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
carbonic acid;1,2-difluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2.CH2O3/c3-1-2-4;2-1(3)4/h1-2H;(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGNOQUKCGLETL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CF)F.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the fluorination of ethylene carbonate impact lithium ion (Li+) solvation and what are the downstream effects on battery performance?
A1: Increasing the degree of fluorination on ethylene carbonate weakens the interaction strength between the Li+ ions and the solvent molecules. [] This weaker ion-dipole interaction facilitates a faster desolvation rate for Li+ ions. In practical terms, a DFEC-based electrolyte exhibited a sixfold increase in ion desolvation rate at -20°C compared to a non-fluorinated EC-based electrolyte. [] This faster desolvation is crucial for improved low-temperature performance as it lowers the energy barrier for Li+ ions to move through the passivation layer, enhancing charge transfer and reducing the risk of lithium dendrite formation, a major cause of capacity loss in batteries. []
Q2: What is the significance of the high dielectric constant of DFEC in its application as a battery electrolyte solvent?
A2: A high dielectric constant, like that exhibited by DFEC and its less fluorinated counterparts (FEC and EC), is a desirable property for battery electrolyte solvents. [] A high dielectric constant indicates the solvent's ability to effectively dissolve and dissociate lithium salts into their constituent ions (Li+). This efficient ion dissociation leads to higher ionic conductivity within the electrolyte, facilitating better charge transport between the battery electrodes and ultimately contributing to improved battery performance. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide;chloride](/img/structure/B1495481.png)
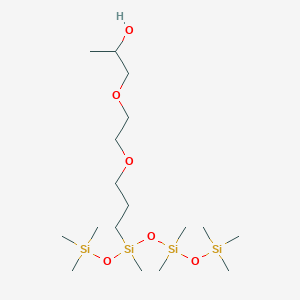
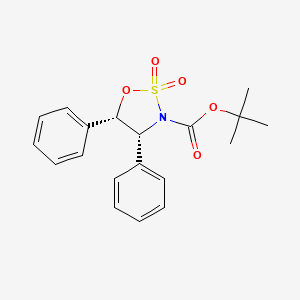
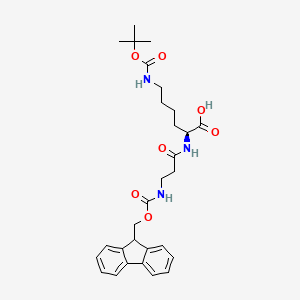
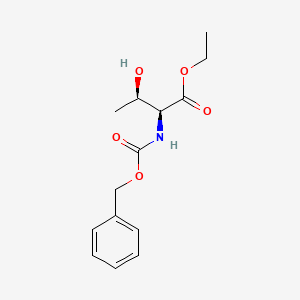

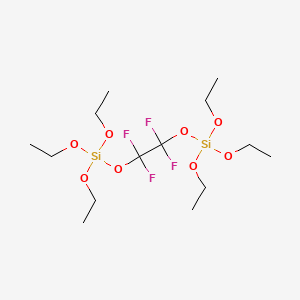
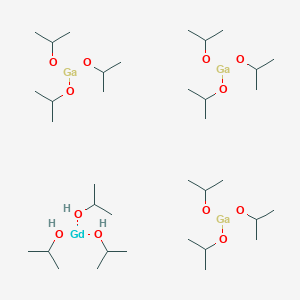

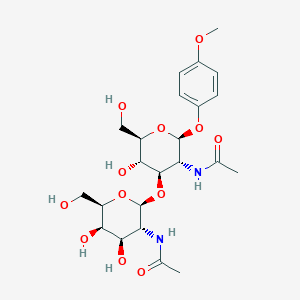
![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate](/img/structure/B1495510.png)


![N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-(2-Azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1495533.png)